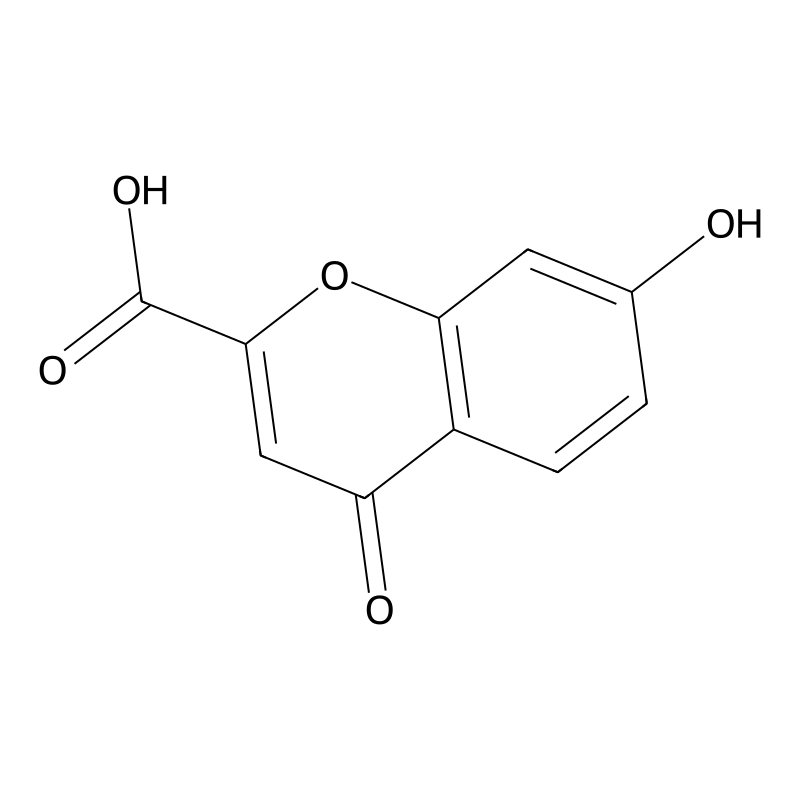

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Derivatization:

7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid (7-HOC2) has been synthesized using various methods, including Pechmann condensation and Claisen condensation. [] Additionally, 7-HOC2 can be further derivatized to form amides and esters, which have been explored for their potential applications. []

Antioxidant Activity:

Studies have investigated the antioxidant properties of 7-HOC2 and its derivatives. Research suggests that these compounds exhibit moderate free radical scavenging activity and may help protect against oxidative stress. [, ] However, further research is needed to fully understand their potential as antioxidants in various biological systems.

Enzyme Inhibition:

7-HOC2 and its derivatives have also been evaluated for their ability to inhibit specific enzymes. Studies have shown that some derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase and α-amylase, which are implicated in Alzheimer's disease and type 2 diabetes, respectively. [, ] These findings warrant further investigation to determine the potential therapeutic applications of these compounds.

Limitations and Future Directions:

While research suggests potential applications for 7-HOC2 and its derivatives in various fields, further studies are crucial. More research is needed to:

- Elucidate the detailed mechanisms of action of these compounds.

- Evaluate their efficacy and safety in preclinical and clinical models.

- Optimize their structure for improved activity and selectivity.

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, also known as 7-hydroxychromone-2-carboxylic acid, is a chemical compound with the molecular formula C10H6O5 and a molecular weight of 206.15 g/mol. It features a chromene backbone, characterized by a fused benzene and pyran ring structure. The compound is typically found as a powder and has notable physical properties such as a boiling point of approximately 441.2 °C and a density of 1.639 g/cm³. Its chemical structure includes hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity .

- Esterification: Reacts with alcohols to form esters, particularly under acidic conditions.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Condensation: Can undergo condensation reactions with aldehydes or ketones to form larger organic molecules.

These reactions are significant for synthetic applications in organic chemistry and medicinal chemistry.

This compound exhibits various biological activities, making it of interest in pharmacological research:

- Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals, which may help in preventing oxidative stress.

- Antimicrobial Properties: Studies suggest that it has potential antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects: It may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

These properties highlight its potential use in developing therapeutic agents.

Several methods have been reported for synthesizing 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid:

- Condensation Reactions: Typically synthesized through the condensation of appropriate phenolic compounds with malonic acid derivatives under acidic conditions.

- Cyclization Reactions: Involves the cyclization of substituted coumarins or chromones with carboxylic acids.

- Oxidative Methods: Oxidation of simpler chromenes using oxidizing agents can yield this compound.

These methods allow for variations in substituents, potentially leading to derivatives with enhanced biological activity.

The applications of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid span several fields:

- Pharmaceuticals: Used as a lead compound in drug development due to its biological activities.

- Cosmetics: Incorporated into formulations for its antioxidant properties, potentially benefiting skin health.

- Agriculture: Investigated for use as a natural pesticide or fungicide due to its antimicrobial properties.

These applications underscore its versatility and importance in various industries.

Research has been conducted on the interactions of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with biological systems:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.

- Cellular Uptake: Studies on how effectively cells absorb this compound can inform its bioavailability and therapeutic potential.

Understanding these interactions is crucial for optimizing its use in therapeutic contexts.

Several compounds share structural similarities with 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | C11H8O5 | Contains a methoxy group enhancing lipophilicity |

| 7-Hydroxy-4-oxo-8-propylchromene-2-carboxylic acid | C13H12O5 | Propyl substitution may affect biological activity |

| Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate | C12H10O5 | Ethyl ester form, showing different solubility properties |

The uniqueness of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities compared to other similar compounds. This specificity makes it an important candidate for further research in medicinal chemistry.

Traditional Synthetic Routes

The synthesis of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid has been accomplished through several established methodologies, each offering distinct advantages and limitations in terms of yield, reaction conditions, and substrate scope [7]. The most widely employed traditional approaches rely on the cyclization of appropriately substituted precursors under controlled conditions.

The classical synthesis involves the cyclization of 2,4-dihydroxyacetophenone as the starting material [7]. This approach typically requires acidic conditions and elevated temperatures to facilitate the formation of the chromone ring system. The reaction proceeds through an intramolecular cyclization mechanism, where the hydroxyl group participates in the ring closure to form the characteristic benzopyranone structure [1] [7].

An alternative traditional route employs the condensation of salicylaldehyde with malonic acid in the presence of a base catalyst . This methodology involves an initial condensation reaction followed by cyclization to form the chromone structure. The reaction typically requires temperatures ranging from 100 to 120 degrees Celsius and provides moderate to good yields depending on the specific reaction conditions employed [4].

The Baker-Venkataraman rearrangement represents another established synthetic pathway for chromone synthesis [15]. This method involves the initial acylation of 2-hydroxyacetophenone with benzoyl chloride, followed by base-catalyzed rearrangement and subsequent acid-promoted dehydration to yield the desired chromone structure [15]. The reaction typically proceeds through a two-step mechanism involving initial ester formation and subsequent intramolecular rearrangement.

| Method | Starting Materials | Reaction Conditions | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| From 2,4-dihydroxyacetophenone | 2,4-dihydroxyacetophenone | Acidic conditions, heat | Variable | 45-65 | Simple starting material | Harsh conditions |

| Salicylaldehyde + malonic acid | Salicylaldehyde, malonic acid | Base catalyst, cyclization | 100-120 | 50-75 | Readily available reagents | Multiple steps required |

| Baker-Venkataraman rearrangement | 2-hydroxyacetophenone, benzoyl chloride | Base, then acid dehydration | Room temp to reflux | 60-80 | Well-established method | Long reaction times |

| Condensation with ethyl oxalate | 2-hydroxyacetophenone, ethyl oxalate | Base (sodium methoxide), hydrochloric acid hydrolysis | 120 | 54-93 | High yields possible | Solvent dependent |

The condensation approach utilizing ethyl oxalate has emerged as particularly effective for preparing chromone-2-carboxylic acid derivatives [9]. This method involves the reaction of substituted 2-hydroxyacetophenones with ethyl oxalate under basic conditions, followed by acid-catalyzed hydrolysis to yield the target carboxylic acid [9] [31]. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to provide the final product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid and related derivatives, offering significant improvements in reaction efficiency, yield, and processing time compared to conventional heating methods [9] [10]. The implementation of microwave technology has dramatically reduced processing times while increasing product yields and enhancing the purity of the final products [9] [15].

The microwave-assisted synthesis of chromone-2-carboxylic acids has been extensively optimized through systematic variation of multiple reaction parameters [9]. The most effective protocol involves a two-step process comprising the initial condensation of 2-hydroxyacetophenone derivatives with ethyl oxalate under basic conditions, followed by acid-catalyzed hydrolysis of the intermediate ester [9] [31].

Systematic optimization studies have revealed that sodium methoxide serves as the optimal base for the initial condensation step, providing superior yields compared to sodium ethoxide while exhibiting enhanced stability and reduced side product formation [9]. The optimal stoichiometry involves the use of two equivalents of sodium methoxide and three equivalents of ethyl oxalate to ensure complete conversion of the starting material [9].

| Parameter | Optimal Condition | Yield (%) | Effect |

|---|---|---|---|

| Base type | Sodium methoxide | 15 (vs 14 with sodium ethoxide) | Stability improvement |

| Base equivalents | 2 equivalents | 19 (vs 15 with 1 equiv) | Enhanced reaction rate |

| Ethyl oxalate equivalents | 3 equivalents | 21 (vs 19 with 2 equiv) | Complete conversion |

| Solvent | Dioxane | 68 (vs 34 with methanol) | Better solubility |

| Temperature (°C) | 120 | 87 (vs 19 at 140°C) | Optimal temperature |

| Time Step 1 (min) | 20 | 34 (vs 30 at 10 min) | Complete reaction |

| Acid concentration | 6 M hydrochloric acid | 30 (vs 21 with 1M) | Efficient hydrolysis |

| Time Step 2 (min) | 40 | 87 (vs 81 at 30 min) | Complete hydrolysis |

Solvent selection has proven critical for achieving optimal yields in microwave-assisted synthesis [9]. Dioxane emerged as the preferred solvent, providing significantly improved acetophenone solubilization compared to polar protic solvents such as methanol or ethanol [9]. The use of dioxane resulted in a dramatic increase in yield from 34% to 68% compared to methanol as the reaction medium [9].

Temperature optimization revealed that 120 degrees Celsius represents the optimal reaction temperature [9]. Higher temperatures, such as 140 degrees Celsius, resulted in decreased yields due to decomposition or side reactions, while lower temperatures provided incomplete conversion [9]. The reaction time for the initial condensation step was optimized to 20 minutes, with longer reaction times failing to provide additional yield improvements [9].

The hydrolysis step requires careful optimization of both acid concentration and reaction time [9]. The use of 6 molar hydrochloric acid for 40 minutes at 120 degrees Celsius provided optimal conditions for complete ester hydrolysis, yielding the desired carboxylic acid in 87% yield [9]. This represents a significant improvement over traditional synthetic methods in terms of both yield and reaction time [9].

Microwave-assisted synthesis has also been successfully applied to the preparation of various substituted chromone-2-carboxylic acid derivatives [9]. The method demonstrates broad substrate scope, accommodating electron-donating substituents such as methoxy groups with yields ranging from 81% to 93% [9]. However, electron-withdrawing substituents such as nitro groups present challenges, often resulting in the formation of ester products rather than the desired carboxylic acids [9].

The advantages of microwave-assisted synthesis extend beyond improved yields and reduced reaction times [10] [11]. The method offers enhanced reproducibility, reduced environmental impact through decreased solvent usage, and the ability to achieve high product purity without requiring extensive chromatographic purification [9] [10]. These benefits make microwave-assisted synthesis particularly attractive for library generation and drug discovery applications [9].

Functional Derivatives

The carboxylic acid functionality of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid serves as a versatile handle for the preparation of diverse functional derivatives, enabling the exploration of structure-activity relationships and the development of compounds with enhanced biological properties [1] [18]. The reactive carboxyl group participates in an extensive spectrum of chemical transformations, providing access to esters, amides, and other functionalized derivatives [31].

Esterification Reactions

Esterification reactions represent one of the most fundamental and widely employed transformations for functionalizing chromone-2-carboxylic acids [17] [18]. These reactions provide access to ester derivatives that often exhibit altered pharmacological properties and improved bioavailability compared to the parent carboxylic acid [17] [19].

Direct esterification using alcoholic solvents and acid catalysts represents the most straightforward approach for ester synthesis [19]. Methyl esters can be efficiently prepared through treatment of the carboxylic acid with methanol in the presence of sulfuric acid as a catalyst [19]. This reaction typically requires 2 to 4 hours at elevated temperatures and provides yields ranging from 75% to 90% [18] [19].

Fischer esterification employing ethanol and acid catalysts offers an alternative route to ethyl ester derivatives [19]. This classical method involves the reversible condensation of the carboxylic acid with ethanol, typically requiring 3 to 6 hours of reaction time and providing yields in the range of 70% to 85% [19]. The reaction can be driven to completion through the removal of water or the use of excess alcohol [19].

| Derivative Type | Synthesis Method | Typical Reagents | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Methyl ester | Direct esterification | Methanol, sulfuric acid | 2-4 hours | 75-90 |

| Ethyl ester | Fischer esterification | Ethanol, acid catalyst | 3-6 hours | 70-85 |

| N-alkyl amides | Amide coupling | Primary amines, coupling agent | 1-3 hours | 65-85 |

| N-benzyl amides | Benzylamine condensation | Benzylamine, coupling agent | 2-4 hours | 70-80 |

| Schiff bases | Aldehyde condensation | Primary amine, acid catalyst | 30 min - 2 hours | 80-95 |

| Aldoximes | Hydroxylamine + aldehyde | Hydroxylamine hydrochloride, base | 1-2 hours | 70-85 |

| Ketoximes | Hydroxylamine + ketone | Hydroxylamine hydrochloride, base | 2-4 hours | 65-80 |

Advanced esterification methods include the Mitsunobu reaction, which enables the coupling of carboxylic acids with alcohols under mild conditions while inducing inversion of configuration at the alcohol center [19]. This reaction employs stoichiometric amounts of phosphine and azodicarboxylate reagents and proceeds through a well-defined three-step mechanism involving adduct formation, activation, and nucleophilic attack [19].

The photochemical behavior of chromone-2-carboxylic esters has been extensively studied, revealing interesting stereoselective dimerization reactions [17]. Irradiation of these esters results in the formation of chiral dimers through triplet excited state pathways, with the stereochemistry being influenced by the reaction conditions and molecular arrangement [17].

Schiff Base Formation

Schiff base derivatives of chromone systems represent an important class of compounds that combine the pharmacological potential of the chromone scaffold with the biological activity associated with imine functionality [23] [24]. These compounds are formed through the condensation reaction between chromone aldehydes and primary amines, resulting in the formation of carbon-nitrogen double bonds [23] [26].

The synthesis of chromone Schiff bases typically involves the reaction of 3-formylchromone derivatives with primary amines under mild conditions [23]. The reaction proceeds through nucleophilic addition of the amine to the aldehyde carbonyl group, followed by elimination of water to generate the characteristic imine linkage [26]. The process generally requires acid catalysis and can be completed within 30 minutes to 2 hours, providing yields ranging from 80% to 95% [23] [24].

3-Formylchromone serves as a commonly employed starting material for Schiff base construction and is typically generated through the Vilsmeier-Haack reaction [23]. This formylated chromone derivative readily undergoes condensation with various primary amines, including aromatic amines, aliphatic amines, and specialized amines such as hydrazines [23] [24].

The synthesis of chromone Schiff bases allows for extensive structural modification through variation of the amine component [23]. Aromatic amines provide access to Schiff bases with extended conjugation and enhanced stability, while aliphatic amines yield derivatives with different electronic and steric properties [23] [24]. The incorporation of specialized amine functionalities, such as pyridoxamine, enables the preparation of Schiff bases with additional coordination sites for metal complexation [23].

Metal complexation represents a significant area of interest for chromone Schiff bases, with copper complexes receiving particular attention due to their enhanced biological activity [23]. The formation of copper complexes typically involves treatment of the Schiff base ligand with copper salts such as copper chloride or copper acetate under appropriate conditions [23]. These complexes often exhibit superior biological activity compared to the free ligands due to the unique electronic properties imparted by metal coordination [23].

The biological activity of chromone Schiff bases is significantly enhanced upon metal complexation, with copper complexes demonstrating particularly potent antimicrobial, anticancer, and antioxidant properties [23]. The enhanced activity has been attributed to the ability of metal complexes to interact with biological targets through multiple mechanisms, including DNA binding, enzyme inhibition, and generation of reactive oxygen species [23].

Oxime Derivatives

Oxime derivatives of chromone systems represent an important class of functional derivatives that exhibit diverse biological activities and serve as versatile synthetic intermediates [28] [29]. These compounds are characterized by the presence of the oxime functional group, which contains a carbon-nitrogen double bond with an attached hydroxyl group [29] [33].

The synthesis of chromone oxime derivatives typically involves the condensation of chromone carbonyl compounds with hydroxylamine [29] [30]. Aldoximes are formed through the reaction of chromone aldehydes with hydroxylamine, while ketoximes result from the condensation of chromone ketones with hydroxylamine hydrochloride [29] [33]. These reactions generally require mild basic conditions and can be completed within 1 to 4 hours [29] [33].

The preparation of aldoximes involves the treatment of 3-formylchromone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine [28] [29]. The reaction typically proceeds at room temperature or with gentle heating and provides yields ranging from 70% to 85% [28] [33]. The resulting aldoximes can exist as geometric isomers due to the presence of the carbon-nitrogen double bond [29].

Ketoxime synthesis employs similar reaction conditions but typically requires longer reaction times due to the reduced electrophilicity of ketone carbonyls compared to aldehydes [29] [33]. The reaction of chromone ketones with hydroxylamine hydrochloride under basic conditions generally provides ketoxime derivatives in yields ranging from 65% to 80% [29] [33].

A significant application of chromone oxime derivatives involves their conversion to nitrile compounds through dehydration reactions [28]. The dehydration of aldoximes derived from 3-formylchromones provides access to 3-cyanochromones, which are important synthetic intermediates [28]. This transformation can be accomplished using various dehydrating agents, including dimethylformamide-thionyl chloride complex, which provides a mild and efficient method for nitrile formation [28].

The synthetic utility of oxime derivatives extends to their use in the preparation of other heterocyclic systems [30]. For example, α-hydroxyimino-β-ketosulfonamide derivatives can undergo cyclization reactions to form benzoxazinone ring systems under basic conditions [30]. This transformation involves nucleophilic aromatic substitution and provides access to rare heterocyclic scaffolds with potential biological activity [30].

Oxime derivatives also serve as important intermediates in the synthesis of amine compounds through reduction reactions [33]. Treatment of oximes with reducing agents such as lithium aluminum hydride or catalytic hydrogenation provides access to the corresponding amine derivatives [33]. This transformation represents a valuable synthetic strategy for introducing amino functionality into chromone systems [33].